![molecular formula C18H20F3N3O3S B2958427 3-Cyclopropyl-5-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1706233-11-5](/img/structure/B2958427.png)
3-Cyclopropyl-5-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-5-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H20F3N3O3S and its molecular weight is 415.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives : A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized. These compounds were evaluated against butyrylcholinesterase (BChE) enzyme and also subjected to molecular docking studies to find ligand-BChE binding affinity. The study highlights the importance of amino acid residues in the binding site for the stabilization of ligands (Khalid et al., 2016).
Antibacterial Study of N-substituted Derivatives : Another research synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated them against Gram-negative and Gram-positive bacteria. The compounds exhibited moderate to significant antibacterial activity (Khalid et al., 2016).
Anticancer Activity of Propanamide Derivatives : Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids assessed their potential as anticancer agents. Several compounds showed promising IC50 values, suggesting strong anticancer activity relative to a reference drug, doxorubicin (Rehman et al., 2018).
Lethal Poisoning of Cancer Cells : A study on the combination of 1-cyclopropyl-4-(4-[(5-methyl-3-(3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)methyl]pyridin-2-yl)piperazine with dimethyl α-ketoglutarate demonstrated potent killing of cancer cells by blocking glycolysis and disrupting the mitochondrial network, indicating a new therapeutic strategy for cancer treatment (Sica et al., 2019).
Tuberculostatic Activity : The synthesis and evaluation of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives for their tuberculostatic activity were conducted. The compounds exhibited minimum inhibiting concentrations within a specific range, highlighting their potential in treating tuberculosis (Foks et al., 2004).
Propriétés
IUPAC Name |
3-cyclopropyl-5-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c19-18(20,21)14-4-1-5-15(10-14)28(25,26)24-8-2-3-12(11-24)9-16-22-17(23-27-16)13-6-7-13/h1,4-5,10,12-13H,2-3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGAVRRQNQCEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.